Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Lipophilicity Drug-likeness Permeability

This 2-CF3 pyrazolo[1,5-a]pyrimidine building block offers a logP advantage (+0.6) over non-fluorinated analogs, enhancing membrane permeability. The 3-carboxylate ester enables rapid library synthesis targeting B-Raf kinase (PDB 3II5) and PfDHODH. The unique C–CF3 bond lability allows post-functionalization to 2-amino derivatives, providing access to two distinct chemical series from one procurement. Sourcing this exact substitution pattern is critical for SAR reproducibility—non-fluorinated or differently substituted analogs will not recapitulate the same target engagement profile.

Molecular Formula C12H12F3N3O2
Molecular Weight 287.24 g/mol
Cat. No. B11838634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Molecular FormulaC12H12F3N3O2
Molecular Weight287.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C=C(N2N=C1C(F)(F)F)C)C
InChIInChI=1S/C12H12F3N3O2/c1-4-20-11(19)8-9(12(13,14)15)17-18-7(3)5-6(2)16-10(8)18/h5H,4H2,1-3H3
InChIKeyWSDYTJFPGKRCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: Compound Class and Core Characteristics for Scientific Procurement


Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 915157-99-2) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in medicinal chemistry owing to its purine-isosteric core and demonstrated activity against diverse kinase targets [1]. The compound features a fused pyrazole–pyrimidine bicycle with methyl substituents at positions 5 and 7, a trifluoromethyl group at position 2, and an ethyl carboxylate ester at position 3. Its molecular formula is C₁₂H₁₂F₃N₃O₂ with a molecular weight of 287.24 g/mol, a calculated partition coefficient (logP) of 2.109, and a predicted density of 1.40 ± 0.1 g/cm³ [2]. It is commercially offered at purities of 95–98% for research and further manufacturing use only .

Why Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Building Blocks


Within the pyrazolo[1,5-a]pyrimidine-3-carboxylate building-block family, substitution pattern is the primary driver of downstream biological and physicochemical outcomes. The presence of a 2-trifluoromethyl group alters both the electronic landscape of the heterocyclic core (via strong electron withdrawal) and the compound's lipophilicity, as evidenced by a calculated logP difference of approximately 0.6 units relative to the non-fluorinated 5,7-dimethyl analog (logP 1.52 vs. 2.11) [1]. In target-based drug discovery campaigns, the 2-CF₃ substituent has been explicitly associated with enhanced target engagement: in a series of pyrazolo[1,5-a]pyrimidine-based PfDHODH inhibitors, a trifluoromethyl group at the 2-position was independently linked to increased anti-parasitic activity [2]. Consequently, procurement of a non-fluorinated or differently substituted analog will not recapitulate the same structure–activity or structure–property profile, making target-compound-specific sourcing essential for reproducible SAR exploration.

Quantitative Differential Evidence for Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Versus Closest Analogs


Lipophilicity (logP) Elevation: 2-Trifluoromethyl Analog vs. 2-Methyl (Non-Fluorinated) Comparator

The introduction of a trifluoromethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold markedly increases calculated lipophilicity. The target compound exhibits a logP of 2.109, compared with a logP of 1.52 for the direct non-fluorinated analog ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 52664-01-4), representing a ΔlogP of +0.59 [1]. This elevation is consistent with the established effect of aryl-CF₃ substitution, which enhances membrane permeability and can modulate off-target binding profiles.

Lipophilicity Drug-likeness Permeability

Electron-Withdrawing Character: 2-Trifluoromethyl vs. 2-Methyl Substituent Effect on Core Electronics

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (Hammett σₚ ≈ 0.54 for CF₃ vs. σₚ ≈ –0.17 for CH₃), which polarizes the pyrazolo[1,5-a]pyrimidine core and can influence both the acidity of the C–H bonds and the compound's interaction with electron-rich binding sites in target proteins [1]. In a structurally related series of pyrazolo[1,5-a]pyrimidine-based PfDHODH inhibitors, the presence of a CF₃ group at the 2-position was independently associated with increased enzyme inhibitory activity, with the 2-CF₃ analog (IC₅₀ = 0.16 μM) displaying markedly greater potency than the corresponding 2-CH₃ analog (IC₅₀ = 4 μM) when other substituents were held constant [2]. Although this is not a direct measurement on the target compound, it provides class-level evidence that the 2-CF₃ substitution can enhance target engagement.

Electronic effects SAR Kinase inhibition

B-Raf Kinase Inhibitor Scaffold: Pyrazolo[1,5-a]pyrimidine-3-carboxylates as Validated Kinase Inhibitor Core

The pyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold has been validated as a bona fide B-Raf kinase inhibitor pharmacophore. Gopalsamy et al. (2009) identified this scaffold through a medicinal chemistry campaign and generated a structure-activity relationship demonstrating that substitution at the 3-carboxylate position and the pyrimidine ring modulates biochemical potency against B-Raf [1]. An X-ray co-crystal structure of a closely related pyrazolo[1,5-a]pyrimidine-3-carboxylate derivative bound to wild-type B-Raf (PDB 3II5) confirmed that the scaffold engages the kinase without requiring a hinge-binding hydrogen bond, a non-canonical binding mode that may contribute to selectivity [2]. While the specific target compound was not the subject of this study, the 3-carboxylate ester is a conserved feature across the active series, and its presence is essential for the B-Raf inhibitory activity.

B-Raf kinase Cancer Kinase inhibition

Synthetic Versatility: 3-Carboxylate Ester as a Derivatization Handle vs. Methyl Ester and Free Acid Analogs

The target compound features an ethyl ester at the 3-position, which serves as a masked carboxylic acid that can be selectively hydrolyzed to the free acid or directly subjected to aminolysis to generate 3-carboxamide derivatives [1]. Compared with the corresponding methyl ester (CAS 405278-70-8; MW 205.21), the ethyl ester offers greater steric bulk and slightly higher lipophilicity, which can facilitate chromatographic purification of intermediates. Compared with the free carboxylic acid (CAS 5677-29-2), the ester form provides superior organic solubility and avoids potential zwitterionic or salt-formation complications during multi-step synthetic sequences. The presence of the 2-CF₃ group in the target compound additionally enables exploration of detrifluoromethylation-based C–C bond functionalization, a recently disclosed reactivity mode for trifluoromethyl-pyrazolo[1,5-a]pyrimidines [2].

Building block Derivatization Amide coupling

Physicochemical Property Summary: Target Compound vs. Non-Fluorinated Analog

A head-to-head comparison of the target compound with its closest commercially available non-fluorinated analog reveals significant differences in multiple physicochemical parameters relevant to compound handling and assay behavior. The target compound has a molecular weight of 287.24 g/mol (vs. 219.24 g/mol), a predicted density of 1.40 ± 0.1 g/cm³ (vs. not reported for the comparator), and a topological polar surface area (tPSA) of 52 Ų (vs. 56.49 Ų for the non-fluorinated analog), reflecting the replacement of a methyl group with a trifluoromethyl group [1]. The higher molecular weight and lower PSA may affect solubility, protein binding, and membrane permeation in downstream biological assays.

Physicochemical properties Molecular weight Density

Application Scenarios for Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Based on Quantitative Differentiation Evidence


SAR Exploration of B-Raf and Related Kinase Inhibitors Requiring 2-CF₃ Substitution

The compound serves as a direct building block for generating 3-carboxamide or 3-carboxylate libraries targeting B-Raf kinase, leveraging the validated pyrazolo[1,5-a]pyrimidine-3-carboxylate pharmacophore [1]. The 2-trifluoromethyl group provides an electron-deficient core that can be further functionalized or retained to modulate hinge-region interactions as observed in the non-hinge-binding B-Raf co-crystal structure (PDB 3II5) [2].

Anti-Parasitic Drug Discovery Targeting PfDHODH with Fluorinated Heterocyclic Cores

Based on the demonstrated enhancement of anti-PfDHODH activity by 2-CF₃ substitution in pyrazolo[1,5-a]pyrimidine analogs [3], this building block is suitable for synthesizing focused libraries aimed at optimizing dihydroorotate dehydrogenase inhibition. The 3-carboxylate ester can be hydrolyzed and coupled to diverse amines to explore the R₃ vector, while the pre-installed 5,7-dimethyl and 2-CF₃ groups maintain the favorable substitution pattern.

Physicochemical Property Optimization in Lead Series with Suboptimal logP

When a lead series based on the non-fluorinated 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold exhibits suboptimal lipophilicity (logP ~1.5), the 2-CF₃ analog (logP ~2.1) offers a ΔlogP of +0.6 without altering the core scaffold architecture [4]. This allows medicinal chemists to increase membrane permeability while preserving the synthetic route and binding mode established for the non-fluorinated series.

Exploration of Detrifluoromethylation Chemistry for Late-Stage Diversification

The 2-CF₃ group in pyrazolo[1,5-a]pyrimidines has been shown to undergo unprecedented C–CF₃ bond cleavage under mild basic conditions, enabling detrifluoromethylative amination to generate 2-aminated analogs [5]. This building block thus provides access to two distinct chemical spaces from a single procurement: the parent 2-CF₃ compound and, via post-functionalization, 2-amino derivatives.

Quote Request

Request a Quote for Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.